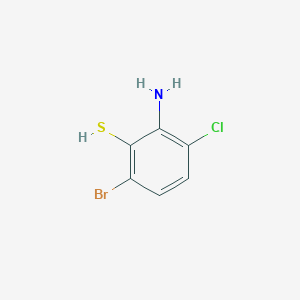

2-Amino-6-bromo-3-chlorobenzene-1-thiol

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted benzene derivatives with multiple functional groups. According to the Chemical Abstracts Service database, the compound carries the registry number 1462905-36-7, which serves as its unique chemical identifier. The IUPAC systematic name "2-amino-6-bromo-3-chlorobenzenethiol" reflects the precise positioning of each functional group on the benzene ring system.

The CAS Registry Number 1462905-36-7 provides unambiguous identification within chemical databases and literature. This registry system ensures consistent referencing across different chemical suppliers and research publications. The MDL number MFCD21137065 serves as an additional identifier within the Molecular Design Limited database system.

The molecular formula C₆H₅BrClNS accurately represents the atomic composition, indicating six carbon atoms forming the benzene ring, five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one sulfur atom. The molecular weight of 238.53 grams per mole reflects the combined atomic masses of all constituent elements.

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 1462905-36-7 | |

| MDL Number | MFCD21137065 | |

| Molecular Formula | C₆H₅BrClNS | |

| Molecular Weight | 238.53 g/mol | |

| PubChem CID | 65053610 |

Structural Isomerism and Positional Specificity of Functional Groups

The structural arrangement of this compound demonstrates specific positional relationships between its four distinct functional groups. The numbering system begins with the thiol group at position 1, establishing the reference point for all other substituents. The amino group occupies position 2, creating an ortho relationship with the thiol functionality.

The bromine substituent at position 6 maintains an ortho relationship with both the thiol group at position 1 and the amino group at position 2. The chlorine atom at position 3 establishes an ortho relationship with the amino group and a meta relationship with the thiol group. This specific substitution pattern creates a unique structural identity that distinguishes it from other possible isomeric arrangements.

The SMILES notation "SC1=C(Br)C=CC(Cl)=C1N" provides a linear representation of the molecular structure, clearly indicating the connectivity pattern of atoms within the benzene ring system. The InChI identifier "InChI=1S/C6H5BrClNS/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2" offers a standardized structural description that enables precise chemical database searches.

The positional specificity creates distinct electronic and steric environments around each functional group. The thiol group at position 1 serves as the principal functional group, while the amino group at position 2 provides electron-donating character. The halogen substituents at positions 3 and 6 contribute electron-withdrawing effects that influence the overall molecular reactivity profile.

| Position | Functional Group | Relationship to Thiol | Electronic Effect |

|---|---|---|---|

| 1 | Thiol (-SH) | Reference | Electron-donating |

| 2 | Amino (-NH₂) | Ortho | Electron-donating |

| 3 | Chloro (-Cl) | Meta | Electron-withdrawing |

| 6 | Bromo (-Br) | Ortho | Electron-withdrawing |

Comparative Analysis of Synonyms and Alternative Naming Conventions

Multiple naming conventions exist for this compound, reflecting different systematic approaches and database requirements. The compound appears in chemical databases under several synonymous forms, including "2-amino-6-bromo-3-chlorobenzenethiol" which omits the positional number for the thiol group. This alternative form assumes the thiol group as the principal functional group without explicit position designation.

Properties

IUPAC Name |

2-amino-6-bromo-3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNS/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYXGIGJQFEELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Amination Strategies

Starting Materials: Common precursors include substituted anilines or benzene derivatives that allow for selective halogenation and amination. For example, 4-bromo-2,6-dichloroaniline derivatives have been used as intermediates in related aromatic halogenation processes.

Halogenation: Chlorination and bromination are typically carried out using reagents such as N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) or hydrogen bromide for bromination. These reagents enable selective substitution under controlled temperature conditions (often between 50°C to 82°C) and in solvents like acetonitrile, dichloromethane, or toluene.

Amination: Amino groups can be introduced or preserved via diazotization and subsequent substitution reactions. Sodium nitrite or potassium nitrite in acidic media is commonly employed for diazotization steps, enabling conversion of amino groups to diazonium salts, which can then be transformed into desired substituents.

Thiolation Step

Introduction of Thiol Group: The thiol (-SH) group is generally introduced by substitution reactions on halogenated aromatic precursors or by reduction of corresponding disulfides. Thiolation methods must avoid oxidation of the thiol to disulfides and maintain the integrity of other substituents.

Reaction Conditions: Mild conditions are preferred to prevent decomposition or side reactions. Solvents like ethanol or acetonitrile and controlled temperatures are standard.

A plausible synthetic sequence based on literature and patent data involves:

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Chlorination | N-chlorosuccinimide, acetonitrile, 75-82 °C | Introduction of chloro substituent |

| 2 | Bromination/Diazotization | Hydrogen bromide (40%), sodium nitrite, acetic acid, 0 °C | Introduction of bromo substituent via diazonium intermediate |

| 3 | Hydrolysis | Alkali treatment | Conversion of ester or intermediate groups |

| 4 | Thiolation | Thiolating agent or sulfur nucleophile under mild conditions | Formation of thiol group at position 1 |

| 5 | Purification | Recrystallization from solvents like petroleum ether/ethyl acetate | Isolation of pure 2-Amino-6-bromo-3-chlorobenzene-1-thiol |

This sequence emphasizes mild reaction conditions, high yield, and ease of purification by recrystallization rather than column chromatography, facilitating scalability.

Yield Improvement: The use of N-chlorosuccinimide for chlorination and controlled bromination via diazotization leads to higher yields and fewer by-products compared to traditional methods using elemental halogens.

Purification: Each intermediate is isolated as a solid, allowing simple purification steps such as recrystallization, which enhances the scalability of the process.

Reaction Conditions: Maintaining reaction temperatures within 50-82 °C and using solvents like acetonitrile optimize reaction rates and selectivity.

Industrial Scalability: The process avoids harsh conditions and expensive reagents, making it suitable for industrial production.

| Parameter | Details | Notes |

|---|---|---|

| Chlorinating Agent | N-chlorosuccinimide (NCS) | Preferred for selectivity and yield |

| Brominating Agent | Hydrogen bromide (40%), sodium nitrite | Used in diazotization-bromination step |

| Solvents | Acetonitrile, acetic acid, petroleum ether | Solvent choice affects yield and purity |

| Temperature Range | 0 °C (diazotization) to 82 °C (chlorination) | Controlled to prevent side reactions |

| Purification Method | Recrystallization | Avoids chromatography |

| Yield | Up to 90% in key steps | High overall yield |

The preparation of this compound involves a carefully controlled multi-step process combining selective halogenation, diazotization, and thiolation reactions. Advances in the use of reagents such as N-chlorosuccinimide and optimized reaction conditions have improved yields, purity, and scalability. The process emphasizes mild conditions and simple purification methods, making it suitable for both research and industrial applications.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: 2-Amino-6-bromo-3-chlorobenzenethiol

- Molecular Formula: C₆H₃BrClN₃S

- Molecular Weight: Approximately 232.52 g/mol

The compound features a thiol (-SH) group, an amino group (-NH₂), and halogen substituents (bromine and chlorine) on the benzene ring, which significantly influence its reactivity and biological activity.

Pharmaceutical Research

2-Amino-6-bromo-3-chlorobenzene-1-thiol is utilized as a reference standard in drug testing and development due to its biological activity. Its structure allows it to interact with various biological targets, making it valuable for investigating potential therapeutic effects.

Key Biological Activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Research indicates that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Chemical Synthesis

The compound serves as a substrate in electrophilic aromatic substitution reactions, which are fundamental in synthesizing polysubstituted benzenes. It can undergo various transformations such as:

- Nitration

- Sulfonation

- Alkylation

These reactions are optimized to achieve high yields of desired products, with the directing effects of the substituents playing a crucial role.

Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Low temperature |

| Sulfonation | SO₃ or H₂SO₄ | Elevated temperature |

| Alkylation | Alkyl halides | Anhydrous conditions |

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and materials. Its thiol group enables it to form covalent bonds with various substrates, enhancing material properties.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives similar to this compound exhibited effective antimicrobial activity against multidrug-resistant strains of bacteria. The results indicated a promising avenue for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

Research indicated that compounds with structural similarities displayed significant cytotoxic effects against various cancer lines. For instance, a derivative was tested against breast cancer cells and showed an inhibition rate of over 70%, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-chlorobenzene-1-thiol involves its interaction with various molecular targets:

Molecular Targets: The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function.

Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () lists synonyms and identifiers for compounds such as 6-Chlorobenzoxazole-2-methanamine and 2-(Aminomethyl)-6-chlorobenzo[d]oxazole, which share structural motifs with 2-amino-6-bromo-3-chlorobenzene-1-thiol. However, direct comparative data for this specific compound are absent in the evidence. Below is a generalized comparison based on analogous halogenated aromatic thiols and benzoxazole derivatives:

Table 1: Key Properties of Related Compounds

| Compound Name | Functional Groups | Halogen Substituents | Reactivity Notes | Applications |

|---|---|---|---|---|

| This compound | -SH, -NH₂, Br, Cl | Br (C6), Cl (C3) | High electrophilicity at C1; nucleophilic thiol group | Ligand design, drug intermediates |

| 6-Chlorobenzoxazole-2-methanamine | Benzoxazole, -NH₂, Cl | Cl (C6) | Stable heterocycle; moderate nucleophilicity | Fluorescent probes, agrochemicals |

| 2-(Aminomethyl)-6-chlorobenzo[d]oxazole | Benzoxazole, -CH₂NH₂, Cl | Cl (C6) | Enhanced solubility due to -CH₂NH₂ | Polymer additives, coordination chemistry |

Key Differences:

Electronic Effects: The thiol group in this compound increases acidity (pKa ~8–10) compared to benzoxazole derivatives (pKa ~12–14 for -NH₂) due to resonance stabilization of the thiolate anion . Halogen positioning (Br at C6 vs. Cl at C6 in benzoxazoles) alters steric hindrance and electronic density distribution.

Stability: Benzoxazole derivatives (e.g., 6-chlorobenzoxazole-2-methanamine) exhibit higher thermal stability due to the aromatic heterocyclic core, whereas the thiol group in this compound may lead to oxidative degradation under ambient conditions .

Synthetic Utility :

- The thiol group enables facile functionalization via disulfide bond formation or metal coordination, unlike benzoxazole-based compounds, which are typically inert toward nucleophilic substitution unless activated.

Research Findings and Limitations

For instance:

- The bromine atom in the target compound likely enhances its cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) compared to chlorinated analogs, though this remains speculative without empirical validation .

Biological Activity

2-Amino-6-bromo-3-chlorobenzene-1-thiol, a compound with a thiol functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₅BrClN₁S

- CAS Number : 1462905-36-7

This compound features a benzene ring substituted with amino, bromo, and chloro groups, along with a thiol (-SH) group that is pivotal for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The thiol group is known to participate in redox reactions, which can disrupt bacterial cellular processes. The compound has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It has shown cytotoxic effects on several human cancer cell lines, although specific data on its potency compared to established chemotherapeutics is still under investigation .

Antimicrobial Efficacy

The antimicrobial activity of this compound was evaluated through Minimum Inhibitory Concentration (MIC) assays against various bacteria. The results are summarized in the table below:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MSSA) | 3.9 - 31.5 | Moderate to High |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | High |

| Escherichia coli | >400 | Low |

These findings indicate that the compound exhibits significant activity against Gram-positive bacteria, particularly MRSA, which is critical given the rising antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. A study evaluating its effects on twelve human cancer cell lines found varying degrees of cytotoxicity, with some derivatives showing potency comparable to cisplatin .

Case Studies

- Antimicrobial Study : A recent investigation into the efficacy of thiol-functionalized compounds highlighted the strong antibacterial properties of derivatives similar to this compound against MRSA strains . The study emphasized the importance of the thiol group in enhancing antimicrobial action.

- Cytotoxicity Evaluation : Another study focused on the synthesis and testing of related compounds for their cytotoxic effects on cancer cell lines. It was found that certain structural modifications could significantly enhance their anticancer activity .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes sequential oxidation with hydrogen peroxide (H₂O₂) under aqueous conditions, progressing through sulfenic (RSOH), sulfinic (RSO₂H), and sulfonic (RSO₃H) acid intermediates . Kinetic studies reveal the following rate constants at pH 7.8:

| Reaction Step | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Thiol (RSH) → Sulfenic acid (RSOH) | 0.10 ± 0.02 |

| Sulfenic acid → Sulfinic acid | 0.013 ± 0.003 |

| Sulfinic acid → Sulfonic acid | 0.0014 ± 0.0003 |

The oxidation pathway is pH-dependent, as deprotonation of the thiol (pKa ≈ 8.3) to thiolate (RS⁻) significantly enhances reactivity with electrophiles like H₂O₂ . Under singlet oxygen (¹O₂) conditions, sulfenyl hydroperoxide (RSOOH) forms as an intermediate, which rearranges to sulfinic acid or reacts with thiolate to yield disulfides .

Nucleophilic Substitution

The bromine substituent participates in nucleophilic substitution reactions. For example, in DMSO with KOH and 1,3-propanedithiol at 130°C, bromine is replaced by thiol groups via an SNV σ mechanism . Key observations include:

-

Steric effects : Substituents at C1 (adjacent to the reaction site) lower activation energy by 2.1 kcal/mol due to electronic and steric modulation .

-

Leaving group reactivity : Bromo derivatives exhibit faster substitution than iodo analogs under similar conditions .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids to form biaryl structures, facilitated by Pd catalysts and bases like Na₂CO₃ .

-

Ullmann coupling : Forms aryl ethers when treated with tetraethylene glycol (TEG) and Cu(OAc)₂ under reflux .

Thiol-Specific Reactivity

-

Disulfide formation : Oxidative coupling of two thiol molecules yields disulfides (RSSR), though competing sulfinic/sulfonic acid formation limits yields in aqueous H₂O₂ .

-

Thiolate nucleophilicity : Deprotonated thiolate (RS⁻) reacts with electrophiles (e.g., alkyl halides) to form thioethers (RSR') .

Acid-Base Behavior

The thiol group’s pKa (~8.3) dictates its reactivity under physiological conditions :

-

Basic conditions (pH > 8.3) : Thiolate (RS⁻) dominates, enhancing nucleophilicity in substitution and oxidation reactions.

-

Acidic conditions (pH < 8.3) : Protonated thiol (RSH) favors electrophilic aromatic substitution (EAS) at positions ortho/para to the amino group.

Comparative Reactivity with Analogues

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Amino-6-bromo-3-chlorobenzene-1-thiol with high purity?

- Methodological Answer :

- Protecting Groups : The amino (-NH₂) and thiol (-SH) groups are prone to oxidation or undesired side reactions. Use acetyl or tert-butoxycarbonyl (Boc) protecting groups for -NH₂, and disulfide formation or trityl protection for -SH .

- Reaction Conditions : Optimize solvent polarity (e.g., DMF or THF) and temperature (reflux at 80–110°C) to minimize decomposition. Phosphorous oxychloride (POCl₃) can facilitate cyclization in analogous benzothiazole syntheses .

- Purification : Employ recrystallization (methanol/water mixtures) or HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to isolate the compound .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The bromo and chloro substituents induce distinct splitting patterns. Use 2D NMR (HSQC, HMBC) to assign aromatic protons and differentiate Br/Cl positions. The thiol proton (-SH) may appear broad or absent due to exchange with D₂O; confirm via derivatization (e.g., methyl disulfide formation) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C₆H₄BrClNS, theoretical MW: 264.43 g/mol) and detect isotopic patterns (Br: ~1:1 M+2 peak; Cl: ~3:1 M+2 peak).

Advanced Research Questions

Q. How to address discrepancies between HPLC purity data and observed reactivity in cross-coupling reactions?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dehalogenated or oxidized species) that may inhibit reactivity. Compare results with orthogonal methods like GC-MS or elemental analysis .

- Reaction Screening : Test the compound in palladium-catalyzed Suzuki-Miyaura couplings under varying conditions (e.g., ligand choice, base strength). If low reactivity persists, consider residual Pd contamination or steric hindrance from the -SH group .

Q. What computational strategies predict the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer :

- DFT Calculations : Model the electron density map using Gaussian or ORCA software. The -NH₂ group is strongly activating (ortho/para-directing), while -Br and -Cl are deactivating (meta-directing). The -SH group may exhibit mixed effects depending on solvent .

- Molecular Electrostatic Potential (MEP) : Visualize nucleophilic/electrophilic sites to prioritize experimental targets (e.g., nitration at the 4-position due to -NH₂ activation) .

Q. How to design a stability study for this compound under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat the sample at 10°C/min under nitrogen. Monitor weight loss events (e.g., -SH decomposition ~200°C).

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation. Compare with DSC data to identify phase transitions .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized shake-flask method with UV-Vis quantification. Test solvents like DMSO (high polarity) and toluene (low polarity). If discrepancies persist, check for polymorphic forms (e.g., crystalline vs. amorphous) via XRD .

- Hansen Solubility Parameters : Calculate HSP values to rationalize solubility outliers. The -SH group may enhance solubility in protic solvents despite the halogenated backbone .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.